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Compound of Interest

Compound Name: 8-Isomulberrin hydrate

CAS No.: 1432063-35-8

Cat. No.: B1158073

Get Quote

From Morus alba Root Bark to Crystallography

Executive Summary
8-Isomulberrin hydrate is a prenylated flavonoid derivative primarily isolated from the root

bark of Morus alba (Cortex Mori). Distinguished by its specific prenyl group attachment and

hydration state, this compound has emerged as a critical lead in overcoming Multidrug

Resistance (MDR) in cancer therapy due to its potent inhibition of P-glycoprotein (P-gp).

This guide details the end-to-end technical workflow for isolating high-purity 8-Isomulberrin
hydrate. Unlike generic phytochemical extraction, this protocol focuses on the regioselective

separation of the 8-isomer from its structural analogs (e.g., Mulberrin) and the specific

crystallization conditions required to yield the stable hydrate form for structural validation.

Part 1: Botanical Source & Phytochemistry
The primary source is the dried root bark of Morus alba L. (Moraceae). The "hydrate"

designation is crucial for pharmaceutical applications as it represents the thermodynamically
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stable crystalline form obtained from aqueous-organic solvent systems, often preferred for X-

ray diffraction studies and shelf-stability.

Target Compound Profile

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 2: Extraction & Isolation Protocol
Core Directive: The separation of 8-Isomulberrin from its isomer Mulberrin is the critical

bottleneck. Mulberrin typically carries prenyl groups at C-3 and C-8, whereas Isomulberrin

derivatives often involve C-6 substitution or cyclization. This protocol utilizes a polarity-gradient

approach to achieve separation.

Step-by-Step Methodology
1. Initial Extraction

Protocol: Macerate 1.0 kg of dried, pulverized Morus alba root bark in 5L of 95% Ethanol

(EtOH) at room temperature for 72 hours.

Causality: High ethanol concentration extracts the lipophilic prenylated flavonoids while

leaving behind bulk polysaccharides.

Filtration: Filter and concentrate in vacuo at 45°C to yield the Crude Ethanolic Extract.

2. Liquid-Liquid Partitioning (The Clean-up)
Protocol: Suspend crude extract in distilled water. Partition successively with:
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n-Hexane (Removes lipids/chlorophyll)

Ethyl Acetate (EtOAc) (Target Fraction)

n-Butanol (Removes glycosides/sugars)

Target: Collect and concentrate the EtOAc fraction. This contains the aglycone flavonoids,

including 8-Isomulberrin.

3. Chromatographic Separation (The Isolation)
Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase: Gradient elution using n-Hexane:Ethyl Acetate (from 9:1 to 1:1 v/v).

Observation: 8-Isomulberrin typically elutes after the less polar impurities but before the

highly hydroxylated flavonoids.

Polishing: Subject the semi-pure fraction to Sephadex LH-20 chromatography (eluent:

Methanol) to remove polymeric tannins.

4. Crystallization of the Hydrate[1]
Critical Step: Dissolve the purified amorphous powder in a minimum volume of hot Methanol.

Add warm water dropwise until slight turbidity appears (approx. 80:20 MeOH:H2O).

Conditioning: Allow to stand at 4°C for 48 hours.

Result: Formation of pale yellow needles—8-Isomulberrin Hydrate. The inclusion of water

in the lattice stabilizes the crystal structure.

Visualization: Isolation Workflow
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Click to download full resolution via product page

Caption: Figure 1: Optimized bio-guided fractionation workflow for obtaining crystalline 8-
Isomulberrin Hydrate.

Part 3: Structural Elucidation
To validate the isolation, one must distinguish 8-Isomulberrin from its regioisomers. The key lies

in the Nuclear Magnetic Resonance (NMR) signals of the aromatic protons on the A-ring.

Spectral Data Summary

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Differentiation Logic: In Mulberrin (typically 3,8-diprenyl), the A-ring proton is at C-6. In

Isomulberrin (typically 3,6-diprenyl), the A-ring proton is at C-8. Note: Nomenclature varies in
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older literature; always rely on 2D-NMR (HMBC) correlations between the prenyl methylene

protons and the specific A-ring carbons to confirm the attachment point.

Part 4: Bioactivity Mechanism (P-gp Inhibition)
The pharmacological value of 8-Isomulberrin Hydrate lies in its ability to reverse Multidrug

Resistance (MDR).

Mechanism of Action
Overexpression of P-glycoprotein (ABCB1) pumps chemotherapeutic agents (e.g., Paclitaxel,

Vinblastine) out of cancer cells. 8-Isomulberrin acts as a competitive inhibitor or modulator of

this pump.

Binding: 8-Isomulberrin binds to the transmembrane domain of P-gp.

Blockade: It prevents ATP hydrolysis or physically blocks the efflux pore.

Accumulation: Intracellular concentration of the co-administered cytotoxic drug increases.

Apoptosis: The cancer cell dies due to effective drug load.

Visualization: P-gp Inhibition Pathway
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Caption: Figure 2: Mechanism by which 8-Isomulberrin reverses MDR via P-gp inhibition.

Part 5: Quality Control & Standardization
For use in drug development, the "hydrate" form must be standardized.

Water Content Analysis (Karl Fischer): Essential to quantify the hydration state

(stoichiometry).

HPLC Purity:

Column: C18 Reverse Phase (5

m).

Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

Detection: UV at 265 nm and 320 nm.

Requirement: >98% purity for biological assays.

Residual Solvent: Ensure Methanol levels are below ICH guidelines (Class 2 solvent) if used

for crystallization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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